molecular formula C16H26N2OS B11343727 3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide

3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide

Cat. No.: B11343727
M. Wt: 294.5 g/mol
InChI Key: GGBOZXLLJUEOKQ-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide is a complex organic compound that features a piperidine ring, a thiophene ring, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • 3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole derivatives

Uniqueness

3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H26N2OS

Molecular Weight

294.5 g/mol

IUPAC Name

3-methyl-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)butanamide

InChI

InChI=1S/C16H26N2OS/c1-13(2)11-16(19)17-12-14(15-7-6-10-20-15)18-8-4-3-5-9-18/h6-7,10,13-14H,3-5,8-9,11-12H2,1-2H3,(H,17,19)

InChI Key

GGBOZXLLJUEOKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCC(C1=CC=CS1)N2CCCCC2

Origin of Product

United States

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